2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide
Description
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-(4-pyridin-2-yloxycyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-14(2)21-12-23(19(13)25)11-17(24)22-15-6-8-16(9-7-15)26-18-5-3-4-10-20-18/h3-5,10,12,15-16H,6-9,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMPGZWWQKVFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2CCC(CC2)OC3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: Starting from appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.
Introduction of the dimethyl groups: Alkylation reactions using methylating agents.
Cyclohexyl acetamide formation: Coupling of the pyrimidine derivative with a cyclohexylamine derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrimidine ring or the cyclohexyl moiety.
Reduction: Reduction reactions could target the carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides for alkylation or halogenating agents for halogenation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Molecular docking studies suggest that this compound may interact effectively with these enzymes, potentially leading to the development of new anti-inflammatory agents .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies have shown promising results against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .
Anticancer Potential
There is emerging evidence that pyrimidine derivatives can exhibit cytotoxic effects on cancer cell lines. This compound's structure may allow it to interfere with cancer cell proliferation by targeting specific pathways involved in cell cycle regulation . Further studies are necessary to elucidate its specific mechanisms of action.
Case Study 1: Inhibition of COX and LOX Enzymes
In a study focused on the design and synthesis of related compounds, researchers conducted molecular docking simulations to assess the binding affinity of the target compound to COX and LOX enzymes. The results indicated strong binding interactions, suggesting that modifications to the existing structure could enhance its efficacy as an anti-inflammatory agent .
Case Study 2: Antimicrobial Activity Assessment
Another study investigated the antimicrobial efficacy of similar compounds derived from pyrimidine scaffolds. Utilizing disc diffusion methods, researchers found that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. This highlights the potential for this compound to be developed into a therapeutic agent for treating bacterial infections .
Mechanism of Action
The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide would depend on its specific biological target. It could involve:
Binding to a specific enzyme or receptor: Inhibiting its activity or modulating its function.
Interacting with cellular pathways: Affecting signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The provided evidence highlights several structurally related pyrimidinone acetamides. Key differences lie in substituents, linker chemistry, and biological activity. Below is a detailed analysis:
Pyrimidinone Core Modifications
- Target Compound : Features a 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl group. The dual methyl groups at positions 4 and 5 may increase hydrophobicity and metabolic stability compared to analogs with single methyl groups .
- Analog 5.12 (): Contains a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl core with a thioether linkage (–S–) instead of an oxygen atom.
- Analog 5.6 (): Shares the 4-methyl pyrimidinone core but includes a 2,3-dichlorophenyl substituent, which enhances electrophilicity and may improve target affinity .
Linker and Substituent Variations
- Target Compound: Uses an acetamide linker to a trans-4-(pyridin-2-yloxy)cyclohexyl group.
- Analog 5.15 (): Substitutes the cyclohexyl group with a 4-phenoxyphenyl ring. This aromatic system may enhance π-π interactions but reduce solubility due to increased hydrophobicity .
- Analog 5.6 () : Features a 2,3-dichlorophenyl group, which could improve binding to hydrophobic pockets in enzymes or receptors but may also increase toxicity risks .
Comparative Physicochemical and Spectroscopic Data
*No experimental data for the target compound is available in the provided evidence.
Biological Activity
The compound 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 316.36 g/mol. The structure includes a pyrimidine ring and a cyclohexyl group substituted with a pyridine moiety, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have shown that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that certain pyrimidine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL .
Anticancer Properties
Compounds containing the dihydropyrimidine scaffold have been investigated for their anticancer effects. In vitro assays revealed that derivatives could induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression . For example, one study reported an IC50 value of 15 µM for a related compound against HeLa cells, indicating potent cytotoxicity .
Antiviral Activity
The antiviral potential of N-heterocycles has been explored extensively. Compounds similar to the target molecule have shown activity against viral RNA polymerases, suggesting possible applications in treating viral infections like hepatitis C. The IC50 values for effective compounds in this category were found to be below 50 µM, demonstrating significant antiviral activity .
The biological activity of the compound is believed to stem from its ability to interact with specific biological targets:
- Enzymatic Inhibition : The compound may inhibit enzymes critical for microbial survival or viral replication.
- Cellular Interaction : It can induce cellular stress responses leading to apoptosis in cancer cells.
Case Studies
Q & A
Basic Question: What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves coupling a pyrimidinone derivative with a substituted cyclohexylacetamide intermediate. Key steps include:
- Nucleophilic substitution : Reacting 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃/DMF) to form the pyrimidinylacetamide core.
- Cyclohexylamine functionalization : Introducing the pyridin-2-yloxy group via Mitsunobu reaction or SNAr (nucleophilic aromatic substitution) on a trans-4-aminocyclohexanol precursor .
- Yield Optimization : Use statistical Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, temperature, stoichiometry). For example, highlights DoE’s role in minimizing trial-and-error approaches by integrating quantum chemical calculations and experimental feedback .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
